molecular formula C18H20N2O2S B2874224 2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 672344-74-0

2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2874224
CAS No.: 672344-74-0
M. Wt: 328.43
InChI Key: MWZVNMDRZIYALS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a specialized chemical scaffold of significant interest in medicinal chemistry and oncology research. The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged structure in drug discovery, known for its versatile biological activities. This particular derivative serves as a key intermediate for researchers developing novel therapeutic agents. Its primary research value lies in the exploration of new anticancer and antibacterial compounds. Structurally analogous tetrahydrobenzo[b]thiophene derivatives have demonstrated potent cytotoxic activities against a range of cancer cell lines, including colorectal cancer (HCT-116 and LoVo cells), and function through the inhibition of critical metabolic enzymes such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are pivotal in the Warburg effect that fuels tumor progression . Other related compounds have shown promising activity as inhibitors of kinases like Pim-1 and c-Met, which are important targets in cancer signaling pathways . In infectious disease research, tetrahydrobenzo[b]thiophene derivatives have exhibited excellent broad-spectrum antibacterial efficacy against both Gram-negative and Gram-positive bacteria, including E. coli , P. aeruginosa , Salmonella , and S. aureus . Molecular docking studies suggest that the mechanism of action for these antibacterial effects may involve inhibition of MsbA, an essential ATP-dependent flippase in bacterial lipopolysaccharide transport . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-12(11(2)9-10)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVNMDRZIYALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a novel class of tetrahydrobenzo[b]thiophene derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with antioxidant capabilities.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.46 g/mol
  • IUPAC Name : 2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The structural characteristics of this compound contribute to its biological activity, particularly due to the presence of the tetrahydrobenzo[b]thiophene core and the dimethylbenzamide substitution.

Antibacterial Activity

Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antibacterial properties against various bacterial strains.

Table 1: Antibacterial Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundBacterial StrainMIC (μM)
3bE. coli1.11
3bP. aeruginosa1.00
3bSalmonella0.54
3bS. aureus1.11

In a systematic evaluation, compound 3b was identified as a lead candidate due to its superior activity against multiple bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.54 μM to 1.11 μM against pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus .

Case Study: Antibacterial Evaluation

A detailed study conducted on various tetrahydrobenzo[b]thiophene derivatives found that compound 3b not only inhibited bacterial growth but also exhibited bacteriostatic effects at concentrations between 1× to 4× MIC within two hours . This indicates a rapid action mechanism that could be beneficial in clinical applications.

Anticancer Efficacy

The anticancer potential of this compound has also been explored in vitro against various cancer cell lines.

Table 2: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCancer Cell LineIC50 (μM)
3bBreast CancerTBD
3bLung CancerTBD

Studies have shown that compounds with specific substitutions in the tetrahydrobenzo[b]thiophene structure demonstrated enhanced cytotoxic effects against breast and lung cancer cell lines compared to standard treatments . The precise IC50 values are still under investigation but indicate promising therapeutic applications.

Antioxidant Activity

In addition to antibacterial and anticancer properties, certain derivatives of tetrahydrobenzo[b]thiophene have been evaluated for their antioxidant capabilities.

Case Study: Antioxidant Evaluation

A study assessing the total antioxidant capacity (TAC) of newly synthesized tetrahydrobenzo[b]thiophene derivatives revealed significant antioxidant potency comparable to ascorbic acid . This suggests that these compounds may play a role in combating oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural analogs and their substituents:

Compound Name Substituent on Benzamido Group Core Modification Biological Activity (Highlighted) Reference ID
2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2,4-Dimethyl None Not explicitly reported (structural focus) -
2-(3,4,5-Trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,4,5-Trimethoxy None Potential kinase inhibition (Flt-3 target)
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid 4-Methoxy Carboxylic acid instead of carboxamide Not reported
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Piperazine-acetamido linker Extended side chain 60% AChE inhibition (vs. 40% for donepezil)
2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Acetyl Simplified substituent Baseline activity reference

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethyl group in the target compound is electron-donating, which may enhance metabolic stability but reduce binding affinity compared to electron-withdrawing groups (e.g., 3,4,5-trimethoxy in ).
  • Linker Modifications : The addition of a piperazine-acetamido side chain (as in ) significantly enhances acetylcholinesterase (AChE) inhibition, suggesting that extended side chains improve interactions with enzyme active sites.

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The target compound (C₁₉H₂₁N₂O₂S, MW 341.45) is less polar than trimethoxy (C₁₈H₂₀N₂O₄S, MW 384.43) or piperazine derivatives (higher MW), impacting solubility and bioavailability.
  • Melting Points :
    • Simple acetamido derivatives (e.g., ) melt at ~277–278°C, while bulkier substituents (e.g., trimethoxy ) likely increase melting points due to crystallinity.

Toxicity Profiles

  • Low Toxicity : Tetrahydrobenzo[b]thiophene derivatives with carboxamide groups generally exhibit low acute toxicity (Class V, as per ). The 2,4-dimethyl group is unlikely to introduce significant toxicity risks.

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